molecular formula C13H13NO2 B558725 Boc-3-(2-naphthyl)-L-alanine CAS No. 58438-04-3

Boc-3-(2-naphthyl)-L-alanine

Cat. No. B558725
CAS RN: 58438-04-3
M. Wt: 315.4 g/mol
InChI Key: JPZXHKDZASGCLU-LBPRGKRZSA-N
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Description

“Boc-3-(2-naphthyl)-L-alanine” is a biochemical reagent . It is also known as N-Boc-3-(2-naphthyl)-L-alanine . This compound is used for research purposes .


Molecular Structure Analysis

The molecular formula of “Boc-3-(2-naphthyl)-L-alanine” is C18H20NO4 . The IUPAC name is (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate .


Physical And Chemical Properties Analysis

“Boc-3-(2-naphthyl)-L-alanine” is a solid compound . It has a molecular weight of 315.36 g/mol . The melting point is approximately 95°C . It is soluble in ethanol .

Scientific Research Applications

  • Synthesis of Cholecystokinin Analogues : Boc-3-(2-naphthyl)-L-alanine was used to synthesize cholecystokinin analogues, which acted as full agonists with reduced potency on rat pancreatic acini and guinea pig brain membranes compared to the potent parent compound (Rodriguez et al., 1991).

  • Spectroscopic Properties in Metal Ion Detection : The synthesis and characterization of Bis-Boc-L-alanine-1,8-naphthyridine ligands containing Boc-3-(2-naphthyl)-L-alanine showed potential as fluorescent probes for heavy metal ions like Hg^2+ and Cr^3+ (Gou et al., 2014; Gou et al., 2015).

  • Conformational Studies in Peptides : Boc-3-(2-naphthyl)-L-alanine was incorporated into tripeptides to investigate the effect of bulky β-substituents on the conformational preference in α, β-dehydroamino acid residues. These studies revealed the formation of type II β-turn conformation in solution (Inai et al., 1996).

  • Enantiomeric Separation Studies : The compound was used in capillary electrophoresis for the separation of N-tert-butoxycarbonyl (N-t-Boc) amino acid enantiomers, highlighting its potential in chiral analysis (Yowell et al., 1996).

  • Dynamic Kinetic Resolution in Synthesis : Boc-3-(2-naphthyl)-L-alanine was synthesized through a dynamic kinetic resolution of isomeric α-naphthyl-glycines and -alanines. This process provided the amino acids in an L-configuration with almost quantitative yield and complete enantioselectivity (D’Arrigo et al., 2012).

  • Investigating Intramolecular Electronic Energy Transfer : The compound was studied in peptides carrying naphthalene and protoporphyrin IX, demonstrating its utility in understanding photophysics and energy transfer in complex molecular systems (Pispisa et al., 1994).

  • Drug Discovery and Synthesis : It has been used in the large-scale synthesis of a tachykinin receptor antagonist TKA731, showcasing its application in pharmaceutical synthesis (Prashad et al., 2004).

  • Genetic Code Expansion in E. coli : Boc-3-(2-naphthyl)-L-alanine was incorporated into proteins in Escherichia coli, expanding the genetic code and demonstrating its potential in protein engineering (Wang et al., 2002).

  • Enzyme Inhibition Studies : The compound was evaluated as an inhibitor of serine proteases subtilisin Carlsberg and α-chymotrypsin, contributing to our understanding of enzyme mechanisms and inhibition (Martichonok and Jones, 1996).

  • Chemo-Enzymatic Synthesis : It was synthesized using a hyper-thermostable aminotransferase from Thermococcus profundus, highlighting its potential in biocatalysis and synthetic biology (Hanzawa et al., 2001).

Future Directions

“Boc-3-(2-naphthyl)-L-alanine” is currently used for research purposes . As our understanding of this compound grows, it may find new applications in the future.

Mechanism of Action

Target of Action

Boc-3-(2-naphthyl)-L-alanine, also known as Boc-2-Nal-OH, is primarily used in peptide synthesis . Its primary targets are the peptide chains where it is incorporated. The role of this compound is to provide structural and functional diversity to the peptides, which can influence the biological activity of the synthesized peptide .

Mode of Action

Boc-2-Nal-OH interacts with its targets (peptide chains) through the process of peptide bond formation. This occurs during the synthesis of peptides, where Boc-2-Nal-OH is incorporated into the peptide chain, contributing to the overall structure and function of the peptide .

Biochemical Pathways

The specific biochemical pathways affected by Boc-2-Nal-OH would depend on the nature of the peptide in which it is incorporated. As a component of a peptide, Boc-2-Nal-OH could potentially influence a variety of biochemical pathways depending on the specific biological activity of the peptide .

Result of Action

The molecular and cellular effects of Boc-2-Nal-OH’s action are determined by the specific peptide into which it is incorporated. The incorporation of Boc-2-Nal-OH can influence the structure and function of the peptide, potentially altering its interaction with target molecules and its overall biological activity .

Action Environment

The action, efficacy, and stability of Boc-2-Nal-OH are influenced by various environmental factors. These include the conditions under which peptide synthesis occurs (e.g., temperature, pH), as well as the biological environment in which the synthesized peptide operates .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-12-8-9-13-6-4-5-7-14(13)10-12/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKWHOVNPHQQTM-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427309
Record name Boc-3-(2-naphthyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-3-(2-naphthyl)-L-alanine

CAS RN

58438-04-3
Record name Boc-3-(2-naphthyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Naphth-2-yl-L-alanine, N-BOC protected
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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